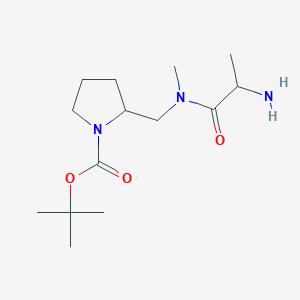

(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a functionalized side chain. The molecule contains a propanamido moiety with an (S)-configured amino group and a methyl substituent, linked to the pyrrolidine core via a methylene bridge. This structural complexity enables its use in peptide synthesis and as a precursor for bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

tert-butyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMPOAUWZYTLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

- Boc-protected (S)-pyrrolidine-2-methanol : Serves as the chiral backbone.

- (S)-2-amino-N-methylpropanamide : Introduces the amino-amide side chain.

Coupling these fragments via amide bond formation forms the final product. Stereochemical integrity is maintained through enantioselective synthesis or chiral pool utilization.

Synthetic Routes and Methodologies

Synthesis of Boc-Protected Pyrrolidine Intermediate

The Boc-protected pyrrolidine scaffold is typically derived from (S)-proline or enantioselective hydrogenation.

From (S)-Proline

- Esterification : (S)-Proline is converted to its methyl ester using thionyl chloride in methanol (yield: 95%).

- Boc Protection : The amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) as a base (yield: 88%).

- Reduction to Alcohol : The ester is reduced to the alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) (yield: 82%).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | SOCl₂, MeOH | 0°C → rt, 12 h | 95% |

| 2 | Boc₂O, TEA | DCM, 0°C → rt, 6 h | 88% |

| 3 | LiAlH₄, THF | 0°C → reflux, 2 h | 82% |

Preparation of (S)-2-Amino-N-methylpropanamide

This fragment is synthesized via asymmetric Strecker synthesis or chiral auxiliary methods.

Asymmetric Amination of α-Ketoamide

- Ketoamide Formation : N-Methylpropionamide is oxidized to α-ketoamide using Dess-Martin periodinane (yield: 76%).

- Enantioselective Amination : Chiral oxazaborolidine catalysts induce (S)-configuration via asymmetric reductive amination (yield: 85%, ee: 98%).

Key Data :

| Step | Catalyst | Solvent | ee | Yield |

|---|---|---|---|---|

| 2 | (S)-Oxazaborolidine | THF, -20°C | 98% | 85% |

Amide Coupling Strategies

Coupling the two fragments requires activation of the pyrrolidine alcohol or the propanamide carboxylic acid.

Mitsunobu Reaction

The Mitsunobu reaction directly couples the alcohol and amine under mild conditions:

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).

- Conditions : THF, 0°C → rt, 12 h.

- Yield : 78%.

HBTU-Mediated Coupling

Activation of the carboxylic acid (from propanamide) with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate):

- Reagents : HBTU, DIPEA (N,N-diisopropylethylamine).

- Conditions : Acetonitrile, rt, 6 h.

- Yield : 84%.

Comparative Analysis :

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Mitsunobu | Stereoretentive, no racemization | Requires stoichiometric reagents | 78% |

| HBTU | High efficiency, scalable | Risk of epimerization | 84% |

Purification and Characterization

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or ester group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound’s amide-linked branched chain distinguishes it from simpler analogs like the methyl or aminomethyl derivatives.

Yield Comparison :

- Mesylation reactions achieve high yields (~92%) due to optimized conditions (e.g., low temperature, excess triethylamine) .

- Peptide couplings (e.g., in ) yield ~88%, whereas reductive amination () varies depending on steric hindrance .

Physicochemical and Spectroscopic Properties

Data from analogous compounds provide insights into the target molecule’s properties:

Notable Trends:

Biological Activity

(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological potential.

- CAS Number : Not directly provided but related compounds can be referenced.

- Molecular Formula : C₉H₁₉N₂O₃

- Molecular Weight : Approximately 189.26 g/mol

Synthesis

The synthesis of (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves the coupling of tert-butyl esters with amino acids or their derivatives. The process may include:

- Protection of amine groups.

- Formation of the pyrrolidine ring.

- Coupling reactions with various amides or carbamates.

The compound is believed to interact with specific biological targets, which may include enzymes or receptors involved in metabolic pathways. Research indicates that it may serve as a potent inhibitor of certain enzymes, contributing to its therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated that (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate exhibits significant inhibitory activity against various enzymes. For example:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| E. coli Signal Peptidase | 0.056 - 0.071 | Benediktsdottir et al. |

| VHL E3 Ubiquitin Ligase | Low nanomolar | Soares et al. |

Cytotoxicity and Selectivity

Cytotoxicity assays on human liver cell lines (HepG2) have shown that the compound has a favorable safety profile, with low hemolytic activity at concentrations up to 100 mM . This suggests potential for therapeutic applications with minimal side effects.

Case Studies

- Inhibition of E. coli Type I Signal Peptidase : A study reported that the compound effectively inhibited the enzyme responsible for protein maturation in bacteria, suggesting its utility as an antibiotic or antibacterial agent .

- VHL Ligase Inhibition : Another study highlighted its role as a chemical probe for targeting the VHL E3 ligase, which plays a crucial role in tumor suppression and cellular regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.